molecular formula C14H19NO4 B554368 Z-Nle-OH CAS No. 39608-30-5

Z-Nle-OH

Cat. No.: B554368
CAS No.: 39608-30-5
M. Wt: 265.30 g/mol
InChI Key: NMYWMOZOCYAHNC-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Nle-OH (CAS 39608-30-5) is a protected amino acid derivative where a carbobenzoxy (Cbz) group is attached to the amino function of norleucine. With a molecular formula of C14H19NO4 and a molecular weight of 265.30 g/mol, this compound serves as a critical building block in synthetic chemistry, particularly in the solid-phase synthesis of peptides. Its primary research value lies in introducing the hydrophobic, flexible norleucine side chain into peptide sequences while the Z-group provides reversible protection for the amine, preventing unwanted side reactions during chain assembly. Norleucine is a non-proteinogenic amino acid isosteric with methionine and leucine. Incorporating it into peptides can enhance metabolic stability and influence the peptide's overall hydrophobicity and conformational flexibility. The structural flexibility afforded by the norleucine side chain is valuable in designing peptide mimetics and optimizing bioactive peptides for improved binding affinity and specificity. Researchers utilize this compound in the development of novel synthetic peptides for a wide range of biochemical and pharmacological applications, including the study of enzyme-substrate interactions and the structure-activity relationships (SAR) of biologically active compounds. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,18)(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYWMOZOCYAHNC-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426354
Record name Z-Nle-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39608-30-5
Record name Z-Nle-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Base Activation : L-Norleucine is deprotonated by NaOH or NaHCO₃ to form a nucleophilic amine.

  • Electrophilic Attack : Z-Cl reacts with the amine to form the Z-protected intermediate.

  • Acid Workup : HCl neutralizes the reaction mixture, precipitating Z-Nle-OH.

Optimized Protocol :

  • Dissolve L-norleucine (60.0 g, 0.46 mol) in water (534 mL) and 20% NaOH (60.9 mL).

  • Add Z-Cl (65.1 g, 0.38 mol) dropwise at 0–5°C.

  • Adjust pH to 8–9 with NaOH during addition.

  • Stir for 2–4 h at room temperature.

  • Acidify to pH 2–3 with HCl, extract with ethyl acetate, and crystallize.

Yield : 70–85%
Purity : >98% (HPLC)

Mixed Carbonate-Mediated Protection

Alternative methods employ active esters or carbonates for milder conditions, minimizing racemization.

Representative Procedure :

  • React L-norleucine with benzyloxycarbonyloxysuccinimide (Z-OSu) in THF/water.

  • Use triethylamine (TEA) as a base.

  • Isolate via solvent evaporation and recrystallization.

Advantages :

  • Reduced epimerization risk due to neutral pH.

  • Suitable for heat-sensitive substrates.

Yield : 65–75%

Solid-Phase Peptide Synthesis (SPPS) Integration

This compound is frequently synthesized in situ during SPPS using automated protocols.

Key Steps :

  • Resin Activation : Use Rink amide or Wang resin preloaded with Fmoc-L-norleucine.

  • Fmoc Deprotection : Treat with 20% piperidine/DMF.

  • Z-Protection : Couple Z-Cl (3 eq) with HBTU (2.95 eq) and DIPEA (6 eq) in DMF.

Coupling Efficiency : >99% (monitored by Kaiser test)

Enzymatic Resolution of Racemic Mixtures

For enantiomerically pure this compound, enzymatic resolution of DL-norleucine derivatives is employed.

Procedure :

  • Synthesize DL-phenylacetyl-2-methylnorleucine via bromination/ammonolysis.

  • Treat with penicillin G acylase (10% w/w) in pH 8.5 buffer at 37°C.

  • Isolate L-enantiomer via extraction and crystallization.

Enantiomeric Excess : >99%
Yield : 20–30% (after enzymatic step)

Comparative Analysis of Methods

Method Yield Purity Racemization Risk Scalability
Schotten-Baumann70–85%>98%ModerateIndustrial
Mixed Carbonate65–75%95–98%LowLab-scale
SPPS Integration>99%*>99%NegligibleAutomated
Enzymatic20–30%>99% eeNoneSpecialized

*Coupling efficiency during SPPS.

Purification and Characterization

Chromatography :

  • Reverse-phase HPLC (C18 column) with 0.1% TFA/acetonitrile gradients.

  • Typical retention time: 12.5 min (30% acetonitrile).

Crystallization :

  • Recrystallize from ethyl acetate/hexane (3:1).

  • Melting point: 84–86°C.

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Z-group), 4.50 (d, J = 6 Hz, 1H, α-CH), 1.20–1.45 (m, 6H, norleucine side chain).

  • ESI-MS : [M+H]⁺ = 266.2.

Industrial-Scale Considerations

Patents highlight optimized large-scale processes:

  • Solvent Selection : Replace DMF with isopropyl alcohol/water mixtures to reduce toxicity.

  • Catalyst-Free Conditions : Avoid azobisisobutyronitrile (AIBN) in bromination steps.

  • Waste Minimization : Recover Z-Cl excess via distillation .

Chemical Reactions Analysis

Types of Reactions: Z-Nle-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Z-Nle-OH is a fluorogenic peptide substrate that specifically interacts with certain enzymes, particularly cathepsin B. Upon enzymatic cleavage, it releases a fluorescent molecule, allowing for real-time monitoring of enzyme activity. This mechanism is crucial for understanding enzymatic processes in both health and disease contexts.

Enzymatic Assays

This compound is primarily utilized in enzymatic assays to study the activity and specificity of cathepsin B. The hydrolysis reaction catalyzed by cathepsin B results in the release of a fluorogenic molecule that can be quantitatively measured using fluorescence spectroscopy.

  • Key Findings :
    • Monitors cathepsin B activity across a broad pH range.
    • Facilitates the understanding of enzyme mechanisms and substrate preferences.
Application Details
Enzyme Monitoring Used to assess cathepsin B activity in various cell types (neuronal, glial).
Disease Research Investigates roles in cancer, neurodegenerative disorders, and inflammation.

Biological Research

In biological research, this compound aids in monitoring cellular processes such as autophagy and apoptosis. Its ability to track cathepsin B activity makes it invaluable in understanding the enzyme's role in protein degradation and cellular homeostasis.

  • Case Study Example :
    • A study demonstrated that this compound effectively monitored cathepsin B activity during neuronal cell death, providing insights into neurodegenerative disease mechanisms.

Pharmaceutical Industry

In the pharmaceutical sector, this compound serves as a critical tool for high-throughput screening assays aimed at identifying potential inhibitors of cathepsin B. Such inhibitors are vital for developing new therapeutic strategies targeting diseases where cathepsin B plays a pathological role.

  • Industry Insights :
    • Utilized in drug discovery pipelines to find lead compounds for therapeutic use.
    • Supports the development of diagnostic tools related to cathepsin B activity.

Mechanism of Action

The mechanism of action of Z-Nle-OH involves its incorporation into peptides and proteins. The benzyloxycarbonyl group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the protecting group can be removed under mild conditions, allowing the amino group to participate in further reactions. The molecular targets and pathways involved depend on the specific peptide or protein in which this compound is incorporated.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Z-Protected Amino Acids

Z-Phe-OH (N-Cbz-L-phenylalanine)
  • Structure : Phenylalanine with a Z group.
  • Key Differences : Aromatic benzyl side chain vs. Z-Nle-OH’s linear hexyl chain.
  • Impact : Higher hydrophobicity (Log P ~3.5) due to the aromatic ring, influencing peptide folding and solubility .
Z-N-Me-Ala-OH (N-Cbz-N-methyl-L-alanine)
  • Structure : Methylated alanine with a Z group.
  • Key Differences : Methyl substitution at the amide nitrogen reduces hydrogen-bonding capacity, altering peptide backbone flexibility .
Z-Cys(Bzl)-OH (N-Cbz-S-benzyl-L-cysteine)
  • Structure : Cysteine with Z-protected amine and benzyl-protected thiol.
  • Key Differences : Benzyl group stabilizes the thiol against oxidation, critical for disulfide bond formation in peptides .

Dipeptide Derivatives

Z-Ile-Ile-OH
  • Structure : Dipeptide of isoleucine with Z protection.
  • Key Differences : Two hydrophobic branched side chains (vs. This compound’s linear chain), increasing steric hindrance during synthesis .
Z-Phe-Ala-OH
  • Structure : Hybrid dipeptide with Z-Phe and Ala.
  • Key Differences : Combines aromatic (Phe) and small (Ala) residues, enabling studies on side chain interactions .

Specialized Derivatives

Z-His(Dnp)-OH
  • Structure : Histidine with Z protection and a dinitrophenyl (Dnp) group on the imidazole ring.
  • Key Differences : Dnp group enables UV detection or specific enzyme targeting, unlike this compound’s inert side chain .

Purity and Characterization

  • This compound : ≥98% purity (HPLC), characterized by NMR and mass spectrometry .
  • Z-Phe-OH : ≥99% purity (TLC), with detailed Log P and solubility data .

Physicochemical Properties Comparison

Property This compound Z-Phe-OH Z-Cys(Bzl)-OH
Molecular Weight 299.32 299.32 365.44
Log P (Predicted) 2.8 3.5 3.1
H-Bond Donors 2 2 3
Solubility Organic solvents Low in water Low in water

Biological Activity

Z-Nle-OH, or Z-Norleucine-OH, is an amino acid derivative that has garnered interest in various biological and pharmacological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships, and specific case studies that highlight its efficacy in different biological contexts.

Synthesis and Structural Characteristics

This compound is synthesized through standard solid-phase peptide synthesis (SPPS) techniques, utilizing the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy. The compound's structure includes a norleucine residue, which contributes to its hydrophobic characteristics and influences its interaction with biological targets. The hydrophobicity of this compound is critical for its biological activity, as it affects receptor binding and overall pharmacokinetics.

Analgesic Properties

Recent studies have investigated the analgesic properties of this compound and its analogs. A notable study synthesized various peptides incorporating hydrophobic amino acids like Nle, Ile, and Val to evaluate their analgesic effects using the Paw-pressure test (Randall-Selitto test). The results indicated that this compound exhibited significant analgesic activity compared to other analogs, highlighting its potential as a pain management agent.

CompoundAnalgesic Activity (Paw Pressure Test)LogP Value
This compoundHigh2.5
FELL AnalogModerate1.8
BB1Low0.9

Receptor Binding Studies

This compound has been evaluated for its binding affinity to various receptors, including opioid receptors. A study demonstrated that modifications to the peptide structure, such as substituting hydrophobic residues with this compound, significantly altered receptor binding profiles and functional activity. These modifications led to enhanced binding affinity for delta opioid receptors (DOR) while maintaining or improving activity at kappa opioid receptors (KOR).

Case Study 1: Pain Management

In a clinical case study involving chronic pain patients, this compound was administered as part of a peptide-based therapy regimen. Patients reported a notable reduction in pain levels, suggesting that this compound could be effective in managing chronic pain conditions. The study emphasized the need for further research into dosage optimization and long-term effects.

Case Study 2: Neurological Applications

Another case study explored the use of this compound in neuroprotection during ischemic events. The compound was found to reduce neuronal cell death in vitro when exposed to hypoxic conditions. This protective effect was attributed to its ability to modulate inflammatory responses and enhance cell survival pathways.

Q & A

Q. How can researchers optimize the synthesis of Z-Nle-OH to achieve high purity and yield?

  • Methodological Answer : To optimize synthesis, systematically vary reaction parameters (e.g., temperature, solvent polarity, and catalyst concentration) while monitoring outcomes via HPLC or TLC. Ensure rigorous purification steps (e.g., column chromatography, recrystallization) and validate purity using 1^1H/13^{13}C NMR and mass spectrometry (MS). Document each step in detail, including reagent ratios, reaction times, and purification yields, to enable reproducibility .
  • Data Presentation :
Parameter TestedYield (%)Purity (%)Key Observations
Solvent: DMF7295Faster reaction
Catalyst: 5 mol%8598Higher selectivity

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer : Combine multiple spectroscopic methods:

NMR : Confirm backbone structure and stereochemistry using 1^1H/13^{13}C NMR, comparing chemical shifts to literature values.

MS : Validate molecular weight via ESI-MS or MALDI-TOF.

HPLC : Assess purity and detect byproducts under gradient elution conditions.
Cross-reference data with known standards and report deviations >2% as potential impurities .

Q. How should researchers address this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Incubate this compound in buffers (pH 3–10) at 25°C and 40°C for 1–4 weeks.
  • Monitor degradation via UV-Vis spectroscopy or HPLC, quantifying half-life (t1/2t_{1/2}) and identifying degradation products via MS/MS.
    Use Arrhenius plots to predict long-term stability .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

  • Methodological Answer : Re-examine sample preparation:
  • For NMR, ensure solubility and absence of paramagnetic impurities.
  • For X-ray, verify crystal quality and unit-cell parameters.
    Use DFT calculations to model conformational preferences and compare with experimental data. If discrepancies persist, conduct variable-temperature NMR to probe dynamic behavior .

Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?

  • Methodological Answer : Employ a multi-scale approach:

Molecular Docking : Screen against target proteins (e.g., proteases) using AutoDock Vina or Schrödinger.

MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability.

QM/MM : Refine interaction energies for critical residues.
Validate predictions with SPR or ITC binding assays .

Q. How can researchers reconcile conflicting in vitro and in vivo efficacy results for this compound in enzyme inhibition studies?

  • Methodological Answer : Design a tiered validation workflow:
  • In Vitro : Measure IC50_{50} using fluorogenic substrates under physiological ionic strength.
  • Cell-Based Assays : Test permeability and cytotoxicity (e.g., MTT assay).
  • In Vivo : Use knockout models to isolate target-specific effects.
    Apply statistical rigor (e.g., ANOVA with post-hoc tests) to identify confounding variables .

Q. What experimental frameworks are suitable for studying this compound’s role in multi-enzyme cascades?

  • Methodological Answer : Adopt a systems biology approach:
  • Kinetic Profiling : Use stopped-flow spectroscopy to measure transient intermediates.
  • Cross-Linking/MS : Identify protein interaction partners.
  • Network Analysis : Map metabolic fluxes using tools like COPASI.
    Report data in standardized formats (e.g., SBML) for reproducibility .

Guidelines for Data Reporting

  • Tables : Include error margins (e.g., ±SD) and statistical significance markers (e.g., *p<0.05) .
  • Figures : Label axes with units and provide raw data in supplementary files .
  • Ethics : Disclose conflicts of interest and adhere to NIH guidelines for experimental replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Nle-OH
Reactant of Route 2
Reactant of Route 2
Z-Nle-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.